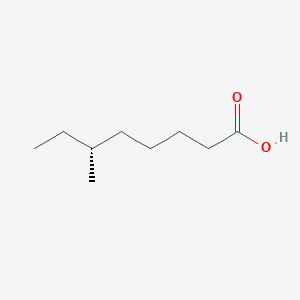

(R)-6-Methyloctanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(6R)-6-methyloctanoic acid |

InChI |

InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m1/s1 |

InChI Key |

GPOPHQSTNHUENT-MRVPVSSYSA-N |

Isomeric SMILES |

CC[C@@H](C)CCCCC(=O)O |

Canonical SMILES |

CCC(C)CCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Distinguishing Isomeric Scaffolds: A Comparative Analysis of 6-Methyloctanoic Acid and Ethyl 4-Methyloctanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In chemical research and development, seemingly minor structural variations can lead to profoundly different physicochemical properties, biological activities, and applications. This guide provides an in-depth technical comparison of two C9 branched-chain aliphatic isomers: 6-methyloctanoic acid and ethyl 4-methyloctanoate. While both share the same number of carbon and hydrogen atoms, the position of the methyl branch and the nature of the oxygen-containing functional group create two distinct chemical entities. This paper will dissect their structural differences, outline distinct synthetic strategies, provide detailed protocols for their analytical differentiation, and compare their divergent applications in fields ranging from pest management to the flavor and fragrance industry.

Core Molecular Architecture and Physicochemical Properties

The foundational differences between 6-methyloctanoic acid and ethyl 4-methyloctanoate stem from two key structural features: the functional group (carboxylic acid vs. ethyl ester) and the location of the methyl branch (position 6 vs. position 4).

-

6-Methyloctanoic Acid is a branched-chain fatty acid. The terminal carboxylic acid group (-COOH) imparts polarity, hydrogen-bonding capability, and acidic properties.

-

Ethyl 4-Methyloctanoate is an ethyl ester. The ester group (-COOEt) is significantly less polar than a carboxylic acid, lacks a proton-donating hydroxyl group, and acts as a hydrogen-bond acceptor only.

These structural distinctions directly influence their physical properties, as summarized below.

| Property | 6-Methyloctanoic Acid | Ethyl 4-Methyloctanoate | Rationale for Difference |

| IUPAC Name | 6-methyloctanoic acid[1] | ethyl 4-methyloctanoate[2] | Different functional group and branch position. |

| CAS Number | 504-99-4[1] | 56196-53-3[2][3] | Unique identifiers for distinct chemical substances. |

| Molecular Formula | C₉H₁₈O₂[1] | C₁₁H₂₂O₂[3] | The ester contains an additional ethyl group (C₂H₅). |

| Molecular Weight | 158.24 g/mol [1] | 186.29 g/mol [2][3] | Reflects the difference in their molecular formulas. |

| Functional Group | Carboxylic Acid | Ethyl Ester | Defines the primary chemical reactivity and properties. |

| Boiling Point | 253.4 °C at 760 mmHg (for isomer 7-methyloctanoic acid) | ~195-200 °C (Estimated) | The carboxylic acid's ability to form strong hydrogen-bond dimers significantly increases its boiling point compared to the less polar ester. |

| Acidity (pKa) | ~4.8-5.0 (Estimated) | Not Applicable | Only the carboxylic acid has an acidic proton. |

| Odor Profile | Fatty, waxy | Fruity, floral[3][4] | Esters are well-known for their pleasant, fruity aromas, while short-chain fatty acids often have less desirable "fatty" or "cheesy" notes. |

Strategic Synthesis: Pathways and Rationale

The synthesis of these two molecules requires distinct chemical strategies tailored to the target functional group and branching pattern. The choice of methodology is dictated by starting material availability, desired yield, and scalability.

Synthesis of Ethyl 4-Methyloctanoate via Malonic Ester Synthesis and Krapcho Decarboxylation

A robust and industrially viable method for synthesizing ethyl 4-methyloctanoate involves a malonic ester synthesis followed by a Krapcho decarboxylation.[5][6] This approach provides high purity and good yields.[5]

Causality Behind the Experimental Choices:

-

Malonic Ester Synthesis: This classical method is ideal for forming new carbon-carbon bonds alpha to a carbonyl group. Diethyl malonate is used because its α-protons are acidic (pKa ~13) and easily removed by a strong, non-nucleophilic base like sodium ethoxide to form a stabilized enolate.[3] This enolate then acts as a nucleophile.

-

Alkylating Agent: 1-chloro-2-methylhexane is chosen as the electrophile.[3][5] An iodide salt (e.g., NaI or KI) is often used catalytically to convert the alkyl chloride to the more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the Sₙ2 reaction.[6]

-

Krapcho Decarboxylation: Standard saponification followed by acidic decarboxylation can be harsh. The Krapcho reaction provides a milder method for removing one of the ester groups from the substituted malonate.[5][6] It is typically performed in a polar aprotic solvent (like DMSO or DMF) with a salt (like NaCl) and a small amount of water, which selectively removes one of the ethyl groups and the corresponding carboxylate via an Sₙ2 mechanism on the ethyl group, followed by decarboxylation.[5]

Experimental Protocol:

-

Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diethyl malonate in a suitable anhydrous solvent (e.g., DMF). Add sodium ethoxide portion-wise at 0 °C and stir until a homogenous solution of the enolate is formed.[3]

-

Alkylation: Add 1-chloro-2-methylhexane and a catalytic amount of sodium iodide to the enolate solution.[3][6] Allow the mixture to warm to room temperature and then heat (e.g., to 80-100 °C) until TLC or GC-MS analysis indicates the consumption of the starting materials.

-

Workup: Cool the reaction, quench with water, and extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Decarboxylation (Krapcho): To the crude diethyl 2-methylhexylmalonate, add NaCl, water, and N,N-dimethylacetamide.[6] Reflux the mixture (e.g., at 140 °C) for several hours until gas evolution (CO₂) ceases.[6]

-

Purification: After cooling, dilute the mixture with water and hexane. Separate the organic layer, wash, dry, and concentrate. Purify the final product, ethyl 4-methyloctanoate, by fractional distillation under reduced pressure or silica gel column chromatography.[3][5]

Synthesis Workflow Diagram:

Caption: Key MS Fragments for Differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation. The ¹H and ¹³C spectra are strikingly different.

¹H NMR Protocol:

-

Sample Prep: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer.

| Signal | 6-Methyloctanoic Acid (Predicted) | Ethyl 4-Methyloctanoate (Observed)[3] | Reason for Difference |

| -COOH vs -OCH₂CH₃ | ~10-12 ppm (1H, broad singlet) | ~4.12 ppm (2H, quartet) and ~1.26 ppm (3H, triplet) | The acidic proton of the COOH group is highly deshielded and its signal is often broad. The ethyl group of the ester gives a classic, coupled quartet-triplet pattern. [7] |

| α-CH₂ | ~2.35 ppm (2H, triplet) | ~2.30 ppm (2H, multiplet) | Protons alpha to the carbonyl are in a similar environment in both molecules. |

| CH₃ Branch | ~0.8-0.9 ppm (3H, doublet) | ~0.88 ppm (3H, doublet) | The methyl branch doublet appears in a similar region, but the rest of the aliphatic "envelope" differs due to the branch position. |

¹³C NMR Protocol:

-

Sample Prep: Use the same sample as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum.

| Signal | 6-Methyloctanoic Acid (Predicted)[8] | Ethyl 4-Methyloctanoate (Observed)[3] | Reason for Difference |

| Carbonyl Carbon | ~180.3 ppm | ~174.2 ppm | The carbonyl carbon of a carboxylic acid is typically more deshielded (further downfield) than that of an ester. |

| Ester Carbons | Not Applicable | ~60.2 ppm (-OCH₂) and ~14.2 ppm (-OCH₂CH₃) | These two signals are unique identifiers for the ethyl ester functionality. |

| Aliphatic Carbons | C1-C8 + branch CH₃ | C1-C8 + branch CH₃ + ethyl CH₃ | The chemical shifts of the backbone carbons (C1-C8) will differ significantly due to the different substitution patterns. |

Infrared (IR) Spectroscopy

IR spectroscopy provides a quick and non-destructive way to distinguish the functional groups.

IR Protocol:

-

Sample Prep: Place a drop of the neat liquid sample between two NaCl or KBr plates.

-

Acquisition: Acquire the spectrum over the range of 4000-600 cm⁻¹.

| Vibration | 6-Methyloctanoic Acid | Ethyl 4-Methyloctanoate | Reason for Difference |

| O-H Stretch | ~3300-2500 cm⁻¹ (very broad) | Absent | The hydrogen-bonded hydroxyl group of the carboxylic acid gives an extremely broad and characteristic absorption. Esters lack this group. |

| C=O Stretch | ~1710 cm⁻¹ (strong) | ~1735 cm⁻¹ (strong) | The carbonyl stretch of a saturated aliphatic ester appears at a higher frequency than that of a hydrogen-bonded carboxylic acid dimer. |

| C-O Stretch | ~1300-1200 cm⁻¹ | ~1250-1150 cm⁻¹ (stronger, more distinct) | The C-O stretches in the ester are typically more intense than in the acid. |

Applications and Biological Significance

The distinct structures of these isomers lead to entirely different roles in both natural and industrial contexts.

| Application Area | 6-Methyloctanoic Acid | Ethyl 4-Methyloctanoate |

| Pest Management | Not a known primary attractant. | Primary Application : A major component of the aggregation pheromone of the Coconut Rhinoceros Beetle (Oryctes rhinoceros), a significant pest of palm trees. [3][5][9]It is synthesized for use in traps for monitoring and controlling beetle populations. [3][9] |

| Flavor & Fragrance | Used as a synthetic precursor for creating ester-based flavor and fragrance compounds that may have fruity or creamy notes. [10] | Used directly as a flavoring and fragrance agent due to its pleasant fruity and floral aroma. [3][4]It is incorporated into perfumes, cosmetics, and food products like beverages and candies. [4] |

| Other Industrial Uses | As a branched-chain fatty acid, it may find use in the synthesis of specialized lubricants, plasticizers, or coatings where branched structures are desired for modifying physical properties. | Primarily focused on its pheromonal and fragrance properties. |

| Natural Occurrence | Found in various natural sources as a minor branched-chain fatty acid. | A known insect pheromone isolated from multiple beetle species. [3][11] |

Conclusion

While 6-methyloctanoic acid and ethyl 4-methyloctanoate are structural isomers, they are fundamentally different molecules with unique chemical identities. 6-methyloctanoic acid behaves as a typical branched-chain fatty acid, characterized by the high polarity and reactivity of its carboxylic acid group. In contrast, ethyl 4-methyloctanoate is a volatile ester, defined by its characteristic fruity aroma and critical role as an insect pheromone. Their differentiation is readily achieved through standard analytical techniques, with mass spectrometry, NMR, and IR spectroscopy each providing unambiguous fingerprints. For researchers in drug development, crop protection, and material science, understanding these distinctions is paramount for successful synthesis, characterization, and application.

References

-

Ethyl 4-methyloctanoate . MySkinRecipes. [Link]

-

How is the structure of ethyl ethanoate consistent with the NMR spectrum? Quora. [Link]

-

6-Methyloctanoic acid . MySkinRecipes. [Link]

- US Patent US20170267625A1 - Method for producing ethyl 4-methyloctanoate.

-

Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge . Arkivoc. [Link]

-

7-METHYLOCTANOIC ACID . Ataman Kimya. [Link]

-

[Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] . PubMed. [Link]

-

6-Methyloctanoic acid | C9H18O2 | CID 10447 . PubChem, National Institutes of Health. [Link]

- JP6553534B2 - Method for producing ethyl 4-methyloctanoate.

-

Oryctalure | C11H22O2 | CID 92058 . PubChem, National Institutes of Health. [Link]

Sources

- 1. 6-Methyloctanoic acid | C9H18O2 | CID 10447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oryctalure | C11H22O2 | CID 92058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-Methyloctanoate | 56196-53-3 | Insect Pheromone [benchchem.com]

- 4. Ethyl 4-methyloctanoate [myskinrecipes.com]

- 5. US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]

- 6. JP6553534B2 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]

- 7. quora.com [quora.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Methyloctanoic acid [myskinrecipes.com]

- 11. medchemexpress.com [medchemexpress.com]

Technical Monograph: (S)-6-Methyloctanoic Acid (CAS 928-30-3)

[1][2][3]

Executive Summary

6-Methyloctanoic acid (also known as Anteisononanoic acid ) is a branched-chain fatty acid of significant pharmaceutical interest. It serves as the critical hydrophobic acyl tail of Polymyxin B1 and Colistin A (Polymyxin E1) , "last-resort" peptide antibiotics used against multidrug-resistant Gram-negative bacteria.

While the user query specified the (R)- enantiomer, CAS 928-30-3 is definitively assigned to the (S)-enantiomer in global chemical registries (NITE, PubChem, ECHA). The (S)-form is the naturally occurring isomer derived from isoleucine catabolism in Paenibacillus polymyxa. This guide focuses on the properties, synthesis, and biological role of the (S)-isomer (CAS 928-30-3) to ensure alignment with the provided identifier and pharmaceutical relevance.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | (S)-6-Methyloctanoic acid |

| Common Synonyms | Anteisononanoic acid; 6-Methylcaprylic acid |

| CAS Number | 928-30-3 (Specific to (S)-isomer) |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| Chirality | (S)-enantiomer (derived from L-isoleucine precursor) |

| Boiling Point | 253.4°C @ 760 mmHg (est.)[1][2] |

| Density | 0.919 g/cm³ @ 25°C |

| LogP | 3.25 (Hydrophobic) |

| Solubility | Soluble in ethanol, DMSO, chloroform; poorly soluble in water |

| Appearance | Colorless to pale yellow oil |

Stereochemical Configuration

The stereocenter at C-6 originates from the (S)-2-methylbutyl group of the precursor L-isoleucine . In the biosynthesis of Polymyxins, this chirality is preserved, resulting in the (S)-configuration in the final fatty acid tail. This specific stereochemistry is crucial for the precise packing of the antibiotic into the bacterial outer membrane.

Synthesis & Production Protocols

Production of high-purity (S)-6-methyloctanoic acid is achieved via two primary routes: Biosynthetic Isolation (fermentation) and Asymmetric Chemical Synthesis .

Method A: Asymmetric Chemical Synthesis (Myers Alkylation)

This protocol utilizes a pseudoephedrine auxiliary to enforce stereocontrol, ensuring >98% enantiomeric excess (ee).

Step-by-Step Protocol:

-

Auxiliary Attachment: React pseudoephedrine with propionyl chloride to form the chiral amide.

-

Alkylation: Treat the amide with Lithium Diisopropylamide (LDA) at -78°C to form the enolate.

-

Chain Extension: Add 1-bromo-3-methylpentane (chiral or achiral depending on target) or build the chain via sequential alkylation. Note: For 6-methyloctanoic acid, a convergent route using (S)-2-methyl-1-butanol derivatives is often more direct.

-

Hydrolysis: Cleave the auxiliary using sulfuric acid/dioxane to release the free chiral acid.

-

Purification: Distillation under reduced pressure (bp ~110°C @ 10 mmHg).

Method B: Biosynthetic Pathway (In Vivo)

The natural synthesis in Bacillus species follows the Anteiso-Fatty Acid Pathway .

Figure 1: Biosynthetic pathway of (S)-6-Methyloctanoic acid starting from L-Isoleucine, preserving the (S)-chirality.

Pharmaceutical Application: Polymyxin B & Colistin[1][10][11]

The primary commercial utility of CAS 928-30-3 is as the N-terminal fatty acyl group of Polymyxin B1 .

Mechanism of Action (MOA)

The (S)-6-methyloctanoic acid tail acts as a "molecular anchor."

-

Electrostatic Attraction: The polycationic peptide ring (Dab residues) binds to the negatively charged phosphate groups of Lipid A on the Gram-negative bacterial outer membrane.

-

Hydrophobic Insertion: The 6-methyloctanoic acid tail penetrates the hydrophobic core of the Lipid A membrane.

-

Disruption: This insertion disrupts the membrane packing, increasing permeability and causing cell death (lysis).

Criticality of the Tail: Studies show that removing the fatty acid tail (forming Polymyxin Nonapeptide) destroys bactericidal activity, though it retains the ability to sensitize bacteria to other antibiotics.[3] The length and branching (anteiso vs. iso) of the tail modulate toxicity and potency.

Figure 2: Mechanism of Action showing the critical insertion role of the 6-methyloctanoic acid tail.

Analytical Protocols

Quality Control Parameters

For pharmaceutical grade raw material (Polymyxin precursor), the following specifications are standard:

| Test | Method | Specification |

| Identification | 1H-NMR, IR | Matches Reference Standard |

| Assay (Purity) | GC-FID | ≥ 98.0% |

| Chiral Purity | Chiral GC | ≥ 99% (S)-enantiomer |

| Water Content | Karl Fischer | ≤ 0.5% |

| Refractive Index | Refractometer | 1.432 - 1.436 @ 20°C |

GC-MS Characterization[1]

-

Column: DB-WAX or equivalent polar column.

-

Temperature Program: 50°C (2 min) -> 10°C/min -> 240°C (5 min).

-

Mass Spectrum: Characteristic fragments at m/z 74 (McLafferty rearrangement) and m/z 129 (loss of ethyl/methyl fragments consistent with branching).

References

-

National Institute of Technology and Evaluation (NITE). CAS 928-30-3: (S)-6-Methyloctanoic acid. Chemical Risk Information Platform (NITE-CHRIP). Link

-

PubChem. 6-Methyloctanoic acid (Compound).[2][4] National Library of Medicine.[4] Link

-

Velkov, T., et al. (2010). Structure-Activity Relationships of Polymyxin Antibiotics.[3][5] Journal of Medicinal Chemistry.[6] Link

-

CymitQuimica. Octanoic acid, 6-methyl-, (6S)- Properties.[7][8]Link

-

Takeshima, K., et al. (2022). Polymyxin Stereochemistry and Its Role in Antibacterial Activity.[8][3][5] ACS Infectious Diseases.[5] Link

Sources

- 1. (±)-4-甲基辛酸 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 2. 6-Methyloctanoic acid | C9H18O2 | CID 10447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Hydroxy-6-methyloctanoic acid | C9H18O3 | CID 23176793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. US6864374B2 - Synthesis of r(+)α-lipoic acid - Google Patents [patents.google.com]

- 7. CAS 928-30-3: Octanoic acid, 6-methyl-, (6S)- | CymitQuimica [cymitquimica.com]

- 8. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of Methylated Fatty Acid Pheromones: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the stereochemistry of methylated fatty acid pheromones, a class of semiochemicals critical to insect communication and pest management. It addresses the structural complexity of these molecules, where the position and absolute configuration of methyl branches dictate biological activity. The guide details the biosynthetic origins involving methylmalonyl-CoA, advanced analytical methodologies for absolute configuration determination (including chiral GC and Mosher's analysis), and asymmetric synthetic strategies. It is designed for researchers and drug development professionals seeking to leverage stereochemical precision in pheromone-based interventions.

Introduction: The Stereochemical Imperative

In chemical ecology, chirality is not merely a structural feature but a functional switch. Methylated fatty acid pheromones—long-chain aliphatic compounds with one or more methyl branches—exhibit high stereochemical diversity. The biological response to these molecules is strictly governed by the lock-and-key principle of olfactory receptors.

-

Enantiomeric Specificity: Often, only one enantiomer is bioactive (e.g., the (R)-isomer of Trogoderma pheromones).

-

Synergism: In some species, a specific ratio of enantiomers is required for optimal behavioral response (e.g., Gnathotrichus sulcatus sulcatol).[1]

-

Antagonism: The "wrong" enantiomer can actively inhibit the response to the natural pheromone, a phenomenon known as "behavioral antagonism" (e.g., Lymantria dispar disparlure).

Understanding these relationships requires rigorous control over stereochemistry during both isolation and synthesis.

Biosynthetic Origins: Enzymatic Stereocontrol

The structural diversity of methyl-branched fatty acids arises from specific modifications to the canonical fatty acid synthase (FAS) pathway.

Mechanism of Methyl Incorporation

Unlike straight-chain fatty acids derived solely from acetyl-CoA (primer) and malonyl-CoA (extender), methyl-branched pheromones incorporate methylmalonyl-CoA as an extender unit.

-

Substrate Selection: The cytosolic FAS complex selects methylmalonyl-CoA instead of malonyl-CoA at specific cycles of chain elongation.

-

Stereochemistry of Insertion: The condensation enzyme (KS domain) dictates the stereochemistry of the methyl branch. In many insects, this incorporation is highly stereoselective, generating a specific configuration (often R or S depending on the enzyme variant).

-

Post-Biosynthetic Modification: The resulting methyl-branched fatty acid may undergo reduction (to alcohols), oxidation (to aldehydes), or esterification.

Visualization: Biosynthetic Pathway

The following diagram illustrates the divergence from standard fatty acid synthesis to produce methyl-branched pheromones.

Figure 1: Divergent biosynthetic pathway showing the incorporation of methylmalonyl-CoA to generate chiral methyl branches.

Analytical Challenges & Methodologies

Determining the absolute configuration of minute natural samples (often nanograms) is a primary bottleneck. Standard mass spectrometry (EI-MS) provides structural information but is blind to chirality.

Isolation and Purification

-

Protocol: Solvent extraction (hexane/dichloromethane) followed by fractionation on silica gel or florisil.

-

Critical Step: Separation of the hydrocarbon/pheromone fraction from bulk lipids (triglycerides) to prevent column fouling during high-resolution analysis.

Determination of Absolute Configuration

Two primary methods are employed, often in tandem for cross-validation.

Method A: Chiral Gas Chromatography (GC)

-

Principle: Utilization of cyclodextrin-based stationary phases (e.g., Hydrodex β-3P, Cyclosil-B) that interact differentially with enantiomers.

-

Requirement: Reference standards of known stereochemistry are required to confirm elution order.

-

Limitation: Resolution decreases as the methyl branch moves further from the functional group.

Method B: Derivatization with Chiral Anisotropy Reagents (NMR)

-

Reagent: Mosher's acid chloride (MTPA-Cl) or Methoxyphenylacetic acid (MPA).

-

Mechanism: Reaction with the pheromone alcohol yields diastereomeric esters. The magnetic anisotropy of the phenyl group causes predictable chemical shift differences (

) in proton NMR ( -

Application: By analyzing the sign of

for protons flanking the chiral center, the absolute configuration can be assigned without reference standards.

Visualization: Analytical Workflow

Figure 2: Integrated analytical workflow for structural and stereochemical assignment of pheromones.

Synthetic Strategies: Asymmetric Construction

To verify biological activity, researchers must synthesize enantiopure standards. Reliance on racemic mixtures can lead to false negatives if one enantiomer is antagonistic.

Evans Aldol & Alkylation

-

Concept: Use of chiral oxazolidinones (Evans auxiliaries) to control the stereochemistry of alpha-methylation.

-

Utility: Excellent for introducing methyl groups adjacent to carbonyls, which can then be reduced or chain-extended.

Myers Alkylation

-

Concept: Utilization of pseudoephedrine amides as chiral auxiliaries.[2]

-

Advantage: Highly crystalline intermediates allow for enantiomeric enrichment via recrystallization, ensuring >99% ee (enantiomeric excess).

Catalytic Asymmetric Hydrogenation

-

Concept: Use of chiral catalysts (e.g., Ru-BINAP) to set stereocenters on unsaturated precursors.

-

Scalability: Preferred for large-scale production of pheromones for pest control (mating disruption).

Structure-Activity Relationships (SAR)

The following table summarizes key examples where stereochemistry dictates pheromone function.

| Organism | Pheromone | Active Isomer | Biological Effect | Stereochemical Note |

| Trogoderma spp.[1] | Trogodermal | (R)-isomer | Attractant | (S)-isomer is inactive; stereocenter at C-14. |

| Lymantria dispar | Disparlure | (7R, 8S)-(+) | Attractant | (7S, 8R)-(-) isomer is a potent antagonist .[1] |

| Gnathotrichus sulcatus | Sulcatol | 65:35 (S):(R) | Aggregation | Pure enantiomers are inactive; requires synergistic blend. |

| Bactrocera oleae | Olean | (R)-isomer | Male Attractant | (S)-isomer attracts females; sex-specific response.[1] |

Visualization: Stereochemical Logic

Figure 3: Logic flow of receptor-ligand interaction showing how stereoisomers trigger divergent outcomes.

Experimental Protocol: Micro-Derivatization for Configuration

Objective: Determine the absolute configuration of a secondary alcohol pheromone using the Mosher method.

-

Preparation: Dissolve the purified pheromone (approx. 0.5 mg) in dry pyridine (50 µL) in a micro-vial.

-

Acylation: Add (R)-(-)-MTPA-Cl (10 µL). Seal and incubate at room temperature for 12 hours.

-

Quenching: Add dimethylaminopropylamine (5 µL) to react with excess acid chloride.

-

Extraction: Dilute with ether, wash with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4.

-

Analysis: Dissolve the residue in CDCl3 and acquire a 500 MHz

H-NMR spectrum. -

Calculation: Assign chemical shifts (

) for protons L1 (left) and L2 (right) of the chiral center.-

Calculate

. (Note: This requires synthesizing both esters or comparing to literature values for the specific anisotropy model). -

Interpretation: Positive

values indicate protons on the right side of the plane; negative values indicate the left.

-

References

-

Mori, K. (2014). Stereochemical studies on pheromonal communications. Proceedings of the Japan Academy, Series B, 90(5), 155-170. Link

-

Bello, J. E., et al. (2015). Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. Proceedings of the National Academy of Sciences, 112(4), 1077-1082. Link

-

Zhang, J., et al. (2021).[3] Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Microbiology, 12, 759975. Link

-

Wallin, E. A., et al. (2020).[4] Stereochemistry of two pheromonal components of the bumblebee wax moth, Aphomia sociella. Scientific Reports, 10, 2094.[4] Link

-

Plettner, E., et al. (1999). Structure-activity studies with pheromone-binding proteins of the gypsy moth, Lymantria dispar.[5] Biochemistry, 38(42), 13739-13745. Link

Sources

- 1. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereochemistry of two pheromonal components of the bumblebee wax moth [uochb.cz]

- 5. Structure-activity studies with pheromone-binding proteins of the gypsy moth, Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Fatty Acids in Coleoptera: Biological Function, Biosynthesis, and Therapeutic Applications

Topic: Biological Function of Chiral Fatty Acids in Coleoptera Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The stereochemical complexity of fatty acid derivatives in Coleoptera (beetles) represents a sophisticated evolutionary adaptation for chemical communication and defense. Unlike simple lipid metabolites, chiral fatty acids—specifically hydroxy fatty acids and their macrocyclic lactone derivatives—function as high-fidelity signal molecules. For researchers and drug development professionals, these compounds offer dual utility: as precise targets for biorational pest management (pheromones) and as reservoirs of bioactive scaffolds with potential antimicrobial and cytotoxic properties (defensive secretions). This guide synthesizes the structural biology, biosynthetic pathways, and analytical methodologies required to interrogate these systems.

Structural Diversity and Stereochemistry[1]

In Coleoptera, chiral fatty acids primarily exist as oxygenated derivatives (hydroxy fatty acids) or their cyclized products (macrolides). The biological activity of these compounds is strictly governed by their stereochemistry.

Macrocyclic Lactones (Macrolides)

These are the dominant aggregation pheromones in stored-product pests (Cucujidae, Nitidulidae). They are derived from chiral hydroxy fatty acids (HFAs) via intramolecular esterification.

| Compound Name | Structure | Source Species | Biological Function | Stereochemistry |

| Ferrulactone I | (E,E)-4,8-dimethyl-4,8-decadien-10-olide | Cryptolestes ferrugineus (Rusty Grain Beetle) | Aggregation Pheromone | Achiral (Macrocyclic) |

| Ferrulactone II | (Z)-3-dodecen-11-olide | Cryptolestes ferrugineus | Aggregation Pheromone | (S)-enantiomer is active; (R) is inactive/repellent.[1] |

| Cucujolide III | (Z)-5-tetradecen-13-olide | Cryptolestes pusillus | Aggregation Pheromone | (S)-enantiomer dominant. |

| Japonilure | 14-methyl-1-hexadecenal | Popillia japonica (Japanese Beetle) | Sex Pheromone | (R)-enantiomer is attractive; (S) is a potent inhibitor. |

Defensive Fatty Acids

While often simpler in structure, defensive secretions in families like Carabidae and Tenebrionidae utilize specific fatty acid derivatives to repel predators or inhibit microbial growth.

-

Unsaturated Acids: Oleic acid and linoleic acid are common in the defensive glands of Tenebrionids (e.g., Luprops tristis), often acting as surfactants to facilitate the penetration of toxic quinones.

-

Short-Chain Chiral Acids: Methacrylic acid and tiglic acid (while short-chain) exhibit specific geometric isomerism crucial for their volatility and toxicity in Ground Beetles (Carabidae).

Biosynthetic Mechanisms[3][4][5]

The biosynthesis of chiral lactones in beetles is a remarkable example of metabolic plasticity, diverting common fatty acid precursors into specialized signaling pathways.

Case Study: Biosynthesis of Ferrulactone II in Cryptolestes ferrugineus

Research indicates a de novo pathway starting from Acetyl-CoA, involving chain elongation, desaturation, specific beta-oxidation, and stereoselective hydroxylation.

Mechanistic Pathway[1][2]

-

FAS Elongation: Acetyl-CoA + Malonyl-CoA

Stearic Acid (C18:0). -

Desaturation:

9-Desaturase introduces a double bond -

Chain Shortening: Three cycles of

-oxidation reduce the chain length to C12, retaining the unsaturation -

Stereoselective Hydroxylation: A cytochrome P450 (likely CYP4A subfamily) catalyzes

-1 hydroxylation, creating the chiral center -

Cyclization: An acyl-CoA synthetase/lactonase complex effects ring closure

Ferrulactone II.

Figure 1: Biosynthetic pathway of Ferrulactone II in Cryptolestes ferrugineus, highlighting the critical stereoselective hydroxylation step.

Biological Functions

Pheromonal Communication

The primary function of chiral fatty acid derivatives in stored product beetles is aggregation .

-

Mechanism: Male beetles release species-specific blends (e.g., Ferrulactone I + II) to attract both sexes to a food source.[3]

-

Chiral Discrimination: The antennal receptors are highly tuned. In Popillia japonica, the (S)-enantiomer of Japonilure is not just inactive; it blocks the receptor for the (R)-enantiomer, functioning as a behavioral antagonist. This necessitates high enantiomeric purity in the biosynthetic process.

Chemical Defense

Beetles in the families Carabidae and Tenebrionidae utilize fatty acids as solvents and synergists for toxic compounds.

-

Surfactant Activity: In Luprops tristis, oleic acid reduces the surface tension of the defensive exudate, ensuring it spreads rapidly over the cuticle of an attacker (e.g., ants or frogs).

-

Antimicrobial Barrier: The free fatty acids in these secretions (e.g., methacrylic acid, tiglic acid) create a low-pH environment that inhibits bacterial and fungal growth, protecting the beetle in moist, pathogen-rich habitats.

Analytical Methodologies

Accurate characterization of these compounds requires resolving enantiomers that may be present in nanogram quantities.

Protocol: Chiral Analysis of Beetle Pheromones

Objective: Determine the absolute configuration of a macrocyclic lactone from a crude extract.

-

Extraction:

-

Immerse beetles in hexane or dichloromethane (DCM) for 20 minutes.

-

Concentrate under N2 stream.

-

-

Micro-Derivatization (Ring Opening):

-

Treat lactone with methanolic HCl to open the ring and form the methyl ester of the hydroxy fatty acid.

-

-

Stereochemical Assignment (Mosher's Method):

-

React the hydroxy ester with (R)- and (S)-MTPA-Cl (Mosher's acid chloride).

-

Analyze via 1H-NMR or GC-MS . The chemical shift differences (

) between the (R)- and (S)-MTPA esters allow assignment of the absolute configuration.

-

-

Direct Chiral GC:

-

Inject crude extract onto a Cyclodextrin-based column (e.g.,

-DEX 120). -

Compare retention times with synthetic enantiomeric standards.

-

Figure 2: Workflow for the isolation and stereochemical assignment of chiral fatty acid derivatives.

Applications in Pest Management & Pharmacology[2]

Biorational Pest Control

The high specificity of chiral pheromones makes them ideal for Integrated Pest Management (IPM) .

-

Monitoring: Synthetic lures containing the specific (S)-Ferrulactone II are used to detect early infestations of grain beetles in silos, allowing for targeted rather than blanket fumigation.

-

Mating Disruption: Saturating an environment with the synthetic pheromone desensitizes male antennae, preventing aggregation and reproduction.

Drug Discovery Potential

The defensive secretions of Coleoptera remain an under-exploited resource for pharmaceutical discovery.

-

Novel Antibiotics: The synergistic mixture of fatty acids and quinones in Tenebrionid secretions has demonstrated efficacy against resistant Staphylococcus strains. The fatty acids likely disrupt the bacterial membrane, allowing the toxic quinones to penetrate.

-

Enzyme Inhibitors: The specific desaturases and hydroxylases (e.g., CYP4A) involved in pheromone biosynthesis are potential targets for novel insecticides that are non-toxic to mammals (who lack these specific pathway couplings).

References

-

Vanderwel, D., & Oehlschlager, A. C. (1987).[3] Biosynthesis of pheromones in Coleoptera. The Pheromone Biology of Coleoptera. Source:

-

Tittiger, C., & Blomquist, G. J. (2017). Pheromone Biosynthesis in Beetles. Insect Pheromone Biochemistry and Molecular Biology. Source:

-

Francke, W., & Dettner, K. (2005). Chemical Signalling in Beetles. Topics in Current Chemistry. Source:

-

Leal, W. S. (1998). Chirality of insect pheromones. Annual Review of Entomology. Source:

-

Sabu, T. K., & Thomas, J. (2022). The Chemical Composition and Antimitotic, Antioxidant, Antibacterial and Cytotoxic Properties of the Defensive Gland Extract of the Beetle, Luprops tristis. MDPI Molecules. Source:

-

Wang, B., et al. (2024). Comparative Transcriptomics Analysis Reveals Rusty Grain Beetle's Aggregation Pheromone Biosynthesis Mechanism.[2] International Journal of Molecular Sciences. Source:

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Methyloctanoic Acid via Orthoester Johnson-Claisen Rearrangement

Executive Summary

This Application Note details the high-fidelity synthesis of 3-methyloctanoic acid , a critical branched-chain fatty acid (BCFA) scaffold used in pheromone research, flavor chemistry (e.g., specific mutton/goat notes), and as a chiral building block for polyketide mimetics.

While traditional alkylation of enolates often yields racemic mixtures with poor regiocontrol, the Orthoester Johnson-Claisen Rearrangement offers a superior, stereoselective pathway. This protocol leverages the [3,3]-sigmatropic rearrangement of an in situ generated ketene acetal to transfer chirality from a secondary allylic alcohol to a

Key Advantages of This Protocol

-

Stereochemical Fidelity: 1,3-chirality transfer allows for enantioselective synthesis starting from chiral pools.

-

Thermodynamic Driving Force: Continuous removal of ethanol drives the equilibrium forward, ensuring high conversion.

-

Scalability: The reaction avoids cryogenic conditions (unlike LDA/alkylation routes) and utilizes bulk reagents (Triethyl orthoacetate).

Mechanistic Principles & Causality

To ensure reproducibility, researchers must understand the "hidden" equilibria governing this reaction. The transformation is not a single step but a cascade.

The Reaction Cascade

-

Exchange: The allylic alcohol (starting material) exchanges with an ethoxy group on triethyl orthoacetate (TEOA) under weak acid catalysis.

-

Elimination: Thermal elimination of a second ethanol molecule generates the reactive ketene acetal . This is the rate-limiting setup.

-

Rearrangement: The ketene acetal undergoes a concerted [3,3]-sigmatropic shift via a chair-like transition state .

-

Result: The new C-C bond forms specifically at the

-position of the original alcohol, creating a

Why 3-Methyloctanoic Acid?

To synthesize the 3-methyl skeleton, we utilize (E)-2-hepten-4-ol as the allylic alcohol.

-

The methyl group at C2 of the alcohol (relative to the alkene) becomes the C3-methyl branch in the ester product.

-

The resulting double bond is subsequently hydrogenated to yield the saturated acid.

Mechanistic Pathway Visualization

Figure 1: The Johnson-Claisen cascade for 3-methyloctanoic acid synthesis.[1] Note the irreversible nature of the sigmatropic shift.

Experimental Protocol

Safety Note: This reaction produces ethanol vapor and requires heating near

Materials & Reagents[2][3]

| Component | Role | Specification |

| (E)-2-Hepten-4-ol | Substrate | >98% purity, dry |

| Triethyl Orthoacetate (TEOA) | Reagent & Solvent | 5–7 equivalents, Anhydrous |

| Propionic Acid | Catalyst | 1–5 mol% |

| Xylene (Optional) | Co-solvent | Anhydrous (if TEOA volume is insufficient) |

| Palladium on Carbon (10%) | Hydrogenation Cat. | Standard grade |

Step-by-Step Methodology

Phase A: The Orthoester Rearrangement

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a distillation head (short-path distillation apparatus).

-

Why Distillation? The reaction is driven by Le Chatelier's principle. You must remove the ethanol generated during the exchange and elimination steps to push the equilibrium toward the ketene acetal.

-

-

Charging: Under an Argon atmosphere, charge the flask with (E)-2-hepten-4-ol (1.0 equiv) and Triethyl orthoacetate (7.0 equiv).

-

Catalysis: Add propionic acid (0.05 equiv).

-

Reaction: Heat the mixture gradually.

-

Target Temperature: The internal temperature should reach

(boiling point of TEOA is -

Observation: Ethanol (bp

) will begin to distill over. Collect this distillate.

-

-

Monitoring: Maintain reflux/distillation for 2–4 hours. Monitor by TLC or GC-MS. The starting alcohol peak should disappear, replaced by the less polar ester peak.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove excess TEOA via rotary evaporation under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc 95:5) yields Ethyl 3-methyl-4-octenoate .

-

Phase B: Hydrogenation & Hydrolysis

-

Hydrogenation: Dissolve the unsaturated ester in Ethanol. Add 10 wt% Pd/C. Stir under

balloon atmosphere (1 atm) for 12 hours. Filter through Celite to remove Pd. -

Hydrolysis: Treat the saturated ester with NaOH (2M, aq) in MeOH/THF. Stir at

until TLC shows complete conversion to the acid. -

Isolation: Acidify with 1M HCl, extract with diethyl ether, dry over

, and concentrate to yield 3-methyloctanoic acid .

Critical Process Parameters (CPP)

The following parameters determine the success of the rearrangement phase.

| Parameter | Optimal Range | Impact of Deviation |

| Temperature | Too Low: Ketene acetal fails to form; reaction stalls. Too High: Polymerization of intermediates. | |

| Acid Catalyst | pKa | Strong acids (e.g., pTsOH) may cause elimination of the alcohol to a diene or ether formation. Weak acids are crucial. |

| Ethanol Removal | Continuous | Failure to remove EtOH pushes equilibrium back to the mixed orthoester, halting the reaction. |

Troubleshooting & Optimization

Common Failure Modes

-

Low Conversion: Usually caused by insufficient ethanol removal. Ensure the distillation head is active and the temperature is sufficient to boil off EtOH but reflux TEOA.

-

By-product Formation: If the allylic alcohol dehydrates to a diene, the acidity is likely too high. Switch from Propionic acid to 2,4-dinitrophenol or simply reduce the catalyst loading.

Workflow Logic Diagram

Figure 2: Operational decision tree for the rearrangement phase.

References

-

Seminal Methodology: Johnson, W. S.; Werthemann, L.; Bartlett, W. R.; Brocksom, T. J.; Li, T. T.; Faulkner, D. J.; Petersen, M. R.[2][3] "Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds.[2][3] Synthesis of squalene." Journal of the American Chemical Society, 1970 , 92, 741–743.[2][3]

-

Mechanism & Review: "Johnson-Claisen Rearrangement." Organic Chemistry Portal.

-

Application to Branched Acids: Küppers, J., et al. "Synthesis of members of the 4-methyloctanoic acid series." Chemistry & Biodiversity, 2019 .[4][5] (Demonstrates analogous methodologies for methyl-branched fatty acids).

-

General Protocol: "Ortho Ester Claisen Rearrangement." Name-Reaction.com.

Sources

Field trapping protocols for Coconut Rhinoceros Beetle using acid lures

Executive Summary & Chemical Context

This application note details the field protocols for monitoring and mass-trapping the Coconut Rhinoceros Beetle (CRB), Oryctes rhinoceros, utilizing aggregation pheromones derived from the 4-methyloctanoic acid pathway.[1]

Critical Distinction on "Acid Lures": While the term "acid lure" is occasionally used colloquially in field entomology, it requires precise chemical definition to avoid failure:

-

The Pheromone Precursor (The Acid): Male CRB naturally produce 4-methyloctanoic acid as a minor component of their aggregation signal.[2]

-

The Active Field Lure (The Ester): The primary behavioral attractant is the ethyl ester of this acid: Ethyl 4-methyloctanoate (E4-MO) .

-

The Repellent (The Fermentation Acid): Unlike Palm Weevils (Rhynchophorus spp.) which are attracted to acetic acid (fermentation), CRB can be repelled by high concentrations of acetic acid.

Core Directive: This protocol focuses on the deployment of Ethyl 4-methyloctanoate (E4-MO) , the synthesized ester of the target acid, which serves as the industry-standard "Oryctalure."

Mechanism of Action: The Aggregation Pathway

The efficacy of the trap relies on mimicking the male beetle's biological signaling. The male locates a breeding site (rotting coconut wood) and releases the pheromone to attract both females (for mating) and other males (for aggregation).

Figure 1: Chemo-Ecological Signaling Pathway

Caption: Figure 1: The conversion of 4-methyloctanoic acid to its ethyl ester is critical for high-efficacy trapping. The ester elicits the primary aggregation response.

Experimental Protocol: Trap Preparation & Deployment

Materials Required

-

Lure: Commercial E4-MO dispenser (Polyethylene sachet or membrane release).

-

Target Release Rate: 3 mg to 30 mg/day.

-

Purity: >95% (4S)-ethyl 4-methyloctanoate or racemic mixture.[3]

-

-

Trap Body: DeFence Trap (Netting) or Vane Bucket Trap (Panel).

-

Synergist (Optional): UV-LED (Solar powered, 365-395 nm).

-

Killing Agent: Soapy water (detergent reduces surface tension) or Tekken netting (mechanical).

The "Acid" Warning (Cross-Contamination)

Do NOT use weevil lures containing high loads of acetic acid in the same trap.

-

Rhynchophorus (Weevils): Require Fermentation Volatiles (Acetic Acid + Ethyl Acetate).

-

Oryctes (CRB): Repelled by strong Acetic Acid; attracted by E4-MO.

Step-by-Step Deployment Workflow

-

Site Selection:

-

Identify "edge effects" in palm plantations. CRB often congregate at the perimeter of clearings.

-

Select open areas away from dense canopy shading to allow pheromone plume dispersal.

-

-

Lure Activation:

-

Remove E4-MO sachet from cold storage (-20°C).

-

Allow to equilibrate to ambient temperature (25°C) for 30 minutes.

-

Note: Do not puncture the membrane unless specified by the manufacturer (e.g., ChemTica, APIS).

-

-

Trap Assembly (Vane Trap Method):

-

Attach the vanes to the collection bucket.

-

Suspend the lure from the central harness, ensuring it does not touch the trap walls (prevents contamination).

-

Crucial Height: Hang the trap so the collection bucket is 2 meters (6.5 ft) above ground level.

-

-

Synergist Integration (UV-Light):

-

Attach the UV-LED unit to the top of the vanes.

-

Ensure the solar panel faces the trajectory of maximum sunlight (typically South-facing in Northern Hemisphere).

-

Figure 2: Field Deployment Logic

Caption: Figure 2: Operational workflow for CRB trap deployment. Note the recursive loop for re-baiting based on lure depletion rates.

Data Analysis & Interpretation

When analyzing catch data, distinguish between "Pioneer Males" and responding females to assess population dynamics.

Table 1: Lure Efficacy & Release Rates

| Lure Type | Chemical Composition | Release Rate (mg/day) | Target Efficacy | Notes |

| Standard Oryctalure | Ethyl 4-methyloctanoate | 3 - 6 | High | Standard monitoring dose. |

| High-Load Lure | Ethyl 4-methyloctanoate | 20 - 30 | Very High | Used for mass trapping/eradication. |

| Acid Precursor | 4-Methyloctanoic Acid | Variable | Low | Not recommended as standalone. |

| Weevil Blend | Ethyl Acetate + Acetic Acid | High | Negative | Repels CRB; attracts Weevils. |

Troubleshooting Low Catch Rates:

-

Lure Depletion: In tropical heat (>30°C), release rates accelerate. Weigh lures weekly to verify depletion.

-

Lure "Blindness": If the background scent of rotting organic matter (natural breeding sites) is too strong, it may outcompete the trap.

-

Solution: Increase trap density or sanitize the area (remove rotting logs).

-

-

Ant Interference: Predatory ants (e.g., Oecophylla) may consume trapped beetles before counting. Use sticky barriers on hanging wires.

References

-

Hallett, R.H., et al. (1995). Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae).[3][4] Journal of Chemical Ecology.

-

Source:

-

-

University of Guam (2016). CRB Trapping Methods and DeFence Trap Construction.

-

Source:

-

- Bedford, G.O. (1980). Biology, ecology, and control of palm rhinoceros beetles. Annual Review of Entomology. Context: Establishes the role of rotting wood acids as breeding site cues vs. pheromones.

-

Morin, J.P., et al. (1996). Ethyl 4-methyloctanoate, major component of Oryctes rhinoceros male pheromone.[4][5]

-

Source:

-

-

Hawaii Department of Agriculture.

-

Source:

-

Scientist's Notes (Self-Correction & Validation)

-

Validation: The protocol prioritizes the ester over the acid because field trials (Hallett et al.) demonstrated the ester is 10x more effective than previous attractants.

-

Nuance: While "acid lures" are mentioned in older literature or confusion with weevil protocols, the acid (4-methyloctanoic acid) is primarily a biosynthetic precursor. Using it alone is inefficient.

-

Safety: E4-MO is generally safe, but concentrated pheromones can cause skin irritation. Use nitrile gloves during sachet handling to prevent "human scent" contamination which can deter beetles.

Sources

- 1. rhinoceros beetle oryctes: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pheromones and Semiochemicals of Oryctes rhinoceros (Coleoptera: Scarabaeidae), the Coconut rhinoceros beetle [pherobase.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

Troubleshooting & Optimization

Separating (R) and (S) enantiomers of 6-methyloctanoic acid on chiral GC

The following guide serves as a specialized Technical Support Center for researchers attempting the chiral separation of 6-methyloctanoic acid (hMOA) . This compound presents a specific chromatographic challenge: the "remote chiral center" problem, where the stereogenic center at C-6 is significantly distant from the functional group (carboxyl) typically used for derivatization.

Case ID: hMOA-Chiral-GC Status: Active Support Assigned Specialist: Senior Application Scientist, Separation Science Division

Executive Summary: The "Remote Center" Challenge

Separating the (R) and (S) enantiomers of 6-methyloctanoic acid is notoriously difficult compared to its shorter-chain analogs (e.g., 4-methyloctanoic acid). The chiral center at C-6 is five carbons away from the carbonyl group. In standard Gas Chromatography (GC), the lack of proximity between the interaction site (ester/acid group) and the chiral center reduces the enantioselective energy difference (

Success Strategy:

-

Column Selection: Utilization of specific silylated

-cyclodextrin phases (e.g., Hydrodex -

Derivatization: Moving beyond standard Methyl Esters (FAMEs) to Isopropyl or Free Acid forms to enhance chiral recognition.

Method Development Workflow

Follow this logic gate to establish a working method. Do not skip the derivatization check.

Caption: Decision tree for optimizing chiral separation of remote-center fatty acids.

Standard Operating Procedures (SOPs)

Protocol A: Standard FAME Analysis (Baseline)

Use this as your starting point. Note that for 6-methyloctanoic acid, this often yields partial separation.

-

Derivatization: 14%

in Methanol ( -

Column: Hydrodex

-6TBDM (25 m-

Phase Chemistry: Heptakis-(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-

-cyclodextrin.[1]

-

-

Carrier Gas: Helium @ 30 cm/sec (Constant Flow).

-

Temperature Program:

-

Start:

C (Hold 1 min) -

Ramp:

C/min to -

Hold: 10 min.

-

Protocol B: The "High-Resolution" Alternative (Recommended)

If Protocol A fails (Rs < 1.5), switch to this immediately.

-

Rationale: Changing the ester group to Isopropyl increases the steric bulk near the anchoring group, altering the inclusion angle into the cyclodextrin cavity and often improving the resolution of remote chiral centers. Alternatively, analyzing the Free Acid avoids the masking effect of the ester entirely.

-

Derivatization (Isopropyl Ester):

-

Mix sample with excess Isopropanol + Acetyl Chloride (Catalyst).

-

Heat at

C for 30 mins. -

Extract into Hexane.

-

-

GC Parameters (Modified):

-

Column: Same (Hydrodex

-6TBDM). -

Temperature: Isothermal at

C or

-

Troubleshooting Guide & FAQs

Issue 1: "I see only one peak, or a 'shoulder' instead of two peaks."

Diagnosis: Loss of enantioselectivity due to the "remote center" effect. The methyl ester is too slender/flexible, and the C-6 center is not interacting deeply enough with the cyclodextrin rim. Solution:

-

Switch to Isopropyl Esters: The bulkier group forces a different inclusion geometry.

-

Lower the Temperature: Chiral separation is enthalpy-driven. Lowering the oven temperature by

C (and sacrificing run time) exponentially increases selectivity ( -

Check Elution Order: For 4-methyloctanoic acid (analog), the (R)-enantiomer typically elutes before the (S)-enantiomer on

-CD phases. Verify this with a pure standard if available.

Issue 2: "My peaks are tailing significantly."

Diagnosis: If analyzing the Free Acid , this is due to adsorption of the carboxyl group on active sites in the column or liner. Solution:

-

Liner Maintenance: Switch to a deactivated, wool-packed liner.

-

Derivatize: If you are running free acids and seeing tailing, you must derivatize to an ester (Methyl or Isopropyl).

-

Column History: If the column was previously used for basic compounds (amines), it may have active sites. Trim 0.5m from the inlet.

Issue 3: "Can I use a standard Wax chiral column?"

Answer: No. Standard PEG (Wax) columns separate based on polarity, not chirality. You need a Cyclodextrin (CD) based phase. Specifically, the

-

Macherey-Nagel: Hydrodex

-6TBDM[2] -

Restek: Rt-

DEXsa (Check selectivity, may vary) -

Supelco:

-DEX 120

Performance Data Summary

The following table summarizes expected separation factors (

| Analyte Form | Column Phase | Temp ( | Resolution (Rs) | Notes |

| Methyl Ester | Hydrodex | 110 | ~1.0 - 1.2 | Often partial separation (shoulder). |

| Isopropyl Ester | Hydrodex | 100 | > 1.5 | Recommended. Best balance of time/resolution. |

| Free Acid | Hydrodex | 120 | ~1.3 - 1.5 | Good resolution but high risk of peak tailing. |

| Ethyl Ester | Hydrodex | 110 | ~1.1 | Marginally better than methyl, worse than isopropyl. |

References

-

Macherey-Nagel. Hydrodex® β-6TBDM GC Capillary Column Specifications. Available at: [Link]

-

ResearchGate. Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. (Discusses the separation of analogous 4-methyl acid/ester pairs). Available at: [Link]

-

AOCS. Alternatives to Methyl Esters for GC Analysis of Fatty Acids. (Technical guide on using Isopropyl/Butyl esters for improved resolution). Available at: [Link]

-

Restek Corporation. Chiral GC Column Selection Guide. Available at: [Link]

Sources

Optimizing release rates of carboxylic acid pheromones in field traps

Technical Guide: Optimizing Release Rates of Carboxylic Acid Pheromones in Field Traps

To: Research Scientists, Chemical Ecologists, and Field Station Managers From: Senior Application Scientist, Bio-Control Technologies Subject: Technical Protocols for Carboxylic Acid Pheromone Dispensers

Introduction: The Challenge of Acidic Semiochemicals

Carboxylic acid pheromones (e.g., 9-oxo-2-decenoic acid in honeybees, various fatty acids in weevils and beetles) present unique thermodynamic challenges compared to standard acetate or alcohol pheromones.[1] Their high polarity leads to strong intermolecular hydrogen bonding, often resulting in dimerization .[2]

In the field, this means the effective vapor pressure is not just a function of temperature, but of the monomer-dimer equilibrium. If not managed, this leads to "lure failure" where the dispenser still contains chemical but releases it below the biological threshold. This guide provides the engineering and analytical protocols to stabilize and validate these release rates.

Module 1: Dispenser Engineering & Kinetics

Core Concept: You are not just releasing a chemical; you are managing a phase transition. For carboxylic acids, the release rate (

Matrix Selection Guide

| Dispenser Type | Suitability for Carboxylic Acids | Mechanism | Pros/Cons |

| Polyethylene (PE) Vial/Bag | High | Diffusion through polymer wall.[1] | Pros: Zero-order release (constant rate) as long as reservoir exists. Cons: Wall thickness must be calibrated to acid chain length. |

| Rubber Septa | Low to Medium | Matrix desorption (First-order).[1] | Pros: Cheap, easy to load. Cons: Acids bind strongly to rubber matrix; release rate drops exponentially (half-life issue).[1] |

| Sintered Glass / Wick | Medium | Evaporation from surface. | Pros: High release rates. Cons: Prone to oxidation; highly sensitive to wind/temperature (dumping). |

| Aerogel / Polymer Matrix | Conditional | Porous diffusion. | Pros: Protects from UV. Cons: Critical Failure: Absorbs water at >80% RH, blocking release pores. |

The Dimerization Trap

Carboxylic acids exist in equilibrium:

-

Troubleshooting: If release rates are inexplicably low despite high loading, your matrix may be promoting dimerization.

-

Solution: Use a co-solvent in the reservoir (e.g., small % of a polar but volatile solvent) to disrupt hydrogen bonding and shift equilibrium toward the volatile monomer.

Module 2: Analytical Validation (Quantifying Release)

Directive: Do not rely on "theoretical" load rates. You must validate the actual emission rate (ng/hr).

Gravimetric Analysis (High Load)

-

Use Case: High-release dispensers (>1 mg/day).[1]

-

Protocol: Weigh dispensers weekly on a microbalance (

). -

Correction: You must run a "blank" dispenser (solvent only) to subtract solvent loss weight from pheromone loss weight.

GC-FID/MS Quantification (Low Load)

-

Critical Step: Derivatization. Carboxylic acids tail badly on non-polar GC columns (e.g., DB-5) due to adsorption.[1] You must derivatize.

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or Diazomethane.[1]

-

Workflow:

Figure 1: Analytical workflow for quantifying carboxylic acid residues. Direct injection of underivatized acids leads to poor quantification.

Module 3: Field Environmental Dynamics

Temperature & The "Dumping" Effect

Release rates follow the Arrhenius equation. A

-

Scenario: A lure designed for Spring (

) is used in Summer ( -

Result: The lure "dumps" its content in 1 week instead of 4.

-

Fix: Decrease the surface area of the release membrane (e.g., use a thicker PE bag or smaller aperture) for summer deployments.

Trap Density Optimization

Based on field studies (e.g., Helicoverpa), the "More is Better" fallacy applies.[1]

-

Optimal Density: ~20 traps/acre is often the saturation point. Beyond this, you create a "pheromone plume confusion" where trails overlap, and insects cannot localize the trap.

Module 4: Troubleshooting & FAQs

Q1: My GC peaks for the acid are broad and tailing. What is wrong?

-

Diagnosis: You likely injected the free acid directly onto a non-polar column. The carboxyl group adsorbs to active sites in the inlet and column.

-

Fix: Derivatize with BSTFA to form the trimethylsilyl (TMS) ester. It is volatile and non-polar, yielding sharp peaks.[1]

Q2: The traps worked perfectly for 3 days, then stopped catching, even though the dispenser still has liquid.

-

Diagnosis: "Dimerization Lock" or Surface Oxidation. The volatile monomer released initially, leaving behind a dimer-rich or oxidized "crust" that blocks further diffusion.

-

Fix: Switch to a reservoir system (PE vial) rather than a surface-coated septum. Ensure the liquid inside is protected from UV (amber vials).

Q3: Can I use aerogel dispensers for carboxylic acids?

-

Diagnosis: Only in arid climates.

-

Reason: Aerogels are hydrophilic. At >80% RH, they absorb water, which creates a barrier layer that polar carboxylic acids cannot diffuse through efficiently.[1]

Q4: How do I calculate the "Field Life" of my lure?

-

Protocol:

Decision Logic: Lure Selection

Figure 2: Decision matrix for selecting the appropriate dispenser technology based on chemical nature and environmental conditions.

References

-

El-Sayed, A. M., et al. (2025).[1][3] The optimal sex pheromone release rate for trapping the codling moth Cydia pomonella in the field. ResearchGate. Link

-

Sigma-Aldrich. (2024).[1] The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich Technical Library.[1] Link

-

Kovac, A., et al. (2024).[1][4] Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. Link

-

Lucchi, A., et al. (2024).[1][4] The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption. MDPI Insects. Link[1]

-

Faleiro, J.R., et al. (2025).[1] A Technique to assess the Longevity of the Pheromone (Ferrolure) used in Trapping the Date Red Palm Weevil. SciSpace. Link

Sources

- 1. Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Yield in Grignard Synthesis of Branched Fatty Acids

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Grignard synthesis of branched fatty acids. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Nuances of Branched Fatty Acid Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation, offering a powerful method for the synthesis of complex molecules like branched fatty acids.[1] These structures are of significant interest in various fields, from pharmaceuticals to materials science. However, the inherent reactivity of the Grignard reagent, coupled with the steric challenges often presented by branched systems, can lead to frustratingly low yields. This guide will address common pitfalls in a direct question-and-answer format, providing you with the knowledge to diagnose and resolve issues in your experimental workflow.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Grignard Reagent Formation and Stability

Question 1: My Grignard reaction for forming the branched alkyl magnesium halide is not initiating or is proceeding with very low conversion. What are the likely causes and how can I fix this?

Answer:

Failure to initiate a Grignar reaction is a frequent and often frustrating issue, typically stemming from the deactivation of the magnesium surface or the presence of proton sources.

-

Causality: Grignard reagents are potent bases and will react readily with even trace amounts of acidic protons, such as those from water.[2] The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide.[3]

-

Troubleshooting Steps:

-

Rigorous Anhydrous Conditions: This is the most critical factor. All glassware must be meticulously dried, either by flame-drying under vacuum or oven-drying overnight. Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.[4]

-

Magnesium Activation: The magnesium oxide layer must be disrupted.

-

Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (under an inert atmosphere) can expose a fresh reactive surface.

-

Chemical Activation: The addition of a small crystal of iodine is a common and effective method. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. The disappearance of the characteristic brown color of iodine is an indicator of activation. A few drops of 1,2-dibromoethane can also be used as an activator.

-

-

Initiation with a Small Amount of Alkyl Halide: Add a small portion of your branched alkyl halide to the activated magnesium. A gentle warming of the flask with a heat gun may be necessary to initiate the reaction. A noticeable exotherm and the appearance of a cloudy or grayish solution are signs of successful initiation.[5]

-

Solvent Choice: While diethyl ether is a traditional solvent, THF can sometimes be more effective due to its higher solvating power for the Grignard reagent.[6]

-

Question 2: My reaction mixture turns dark brown or black during the formation of the Grignard reagent. Is this normal, and what does it indicate?

Answer:

A dark coloration during Grignard reagent formation is often an indication of side reactions that can significantly lower the yield of your desired reagent.

-

Causality: The primary culprit is often the Wurtz coupling reaction , where the Grignard reagent reacts with the starting alkyl halide to form a homocoupled alkane.[4] This is particularly problematic with more reactive alkyl halides. The dark color can be due to the formation of finely divided metal byproducts.

-

Troubleshooting and Optimization:

-

Slow Addition of Alkyl Halide: Add the branched alkyl halide dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing the Wurtz coupling side reaction.

-

Temperature Control: Maintain a gentle reflux during the addition. Overheating can promote side reactions. Conversely, if the reaction is too vigorous, cooling with a water bath may be necessary.

-

Solvent Considerations: 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling by-products compared to THF in some cases.[4]

-

Reaction with Electrophiles (CO₂ or Lactones)

Question 3: I am using the carboxylation route with carbon dioxide (dry ice) to synthesize my branched fatty acid, but the yield is consistently low. What are the key parameters to optimize?

Answer:

The reaction of a Grignard reagent with carbon dioxide is a classic method for carboxylic acid synthesis.[7] However, several factors can impact the efficiency of this reaction, especially with sterically hindered Grignard reagents.

-

Causality: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of CO₂.[8][9] Inefficient mixing, premature quenching of the Grignard reagent, or side reactions can all lead to low yields.

-

Optimization Protocol:

-

CO₂ Source and Addition:

-

Dry Ice: Use freshly crushed, high-quality dry ice. Avoid using old dry ice that may have accumulated atmospheric moisture. Add the Grignard solution slowly to a slurry of crushed dry ice in anhydrous ether. This ensures a large excess of CO₂ and helps to dissipate the heat of the reaction.[9]

-

Gaseous CO₂: Bubbling dry CO₂ gas through the Grignard solution is another option.[8] Ensure the gas is thoroughly dried by passing it through a drying agent like concentrated sulfuric acid or a column of calcium chloride.

-

-

Temperature Management: The reaction is exothermic. Maintaining a low temperature (e.g., by using an ice-salt bath) during the addition of the Grignard reagent to the CO₂ can help to minimize side reactions.

-

Steric Hindrance: With highly branched alkyl halides, steric hindrance can slow down the rate of carboxylation.[10] In such cases, longer reaction times or slightly elevated temperatures after the initial addition may be necessary. However, be cautious as higher temperatures can also promote side reactions.

-

Question 4: I am attempting to synthesize a branched hydroxy fatty acid by reacting my Grignard reagent with a lactone, but the reaction is messy and the yield of the desired product is poor.

Answer:

The reaction of Grignard reagents with lactones (cyclic esters) can be a powerful tool, but it is prone to complications if not carefully controlled.

-

Causality: The initial nucleophilic attack of the Grignard reagent on the ester carbonyl opens the lactone ring to form a ketone intermediate.[11] This ketone is also susceptible to attack by a second equivalent of the Grignard reagent, leading to the formation of a diol.[12] Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the desired hydroxy fatty acid.

-

Troubleshooting and Optimization:

-

Stoichiometry: Carefully control the stoichiometry of the Grignard reagent. Using a slight excess (1.1-1.2 equivalents) can help ensure complete consumption of the lactone without promoting the second addition. The precise concentration of the Grignard reagent should be determined by titration prior to the reaction.

-

Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C using a dry ice/acetone bath) to control the reactivity of the Grignard reagent. Add the Grignard solution dropwise to the lactone solution.

-

Quenching: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide intermediate to form the hydroxy fatty acid and will also help to break up any magnesium salt emulsions.

-

Work-up and Purification

Question 5: I am struggling to isolate my branched fatty acid from the reaction mixture after the acidic work-up. The separation is poor, and I suspect I am losing a significant amount of product.

Answer:

Proper work-up and purification are critical for obtaining a good yield of your branched fatty acid. The acidic nature of the product requires a specific extraction strategy.

-

Causality: Carboxylic acids are acidic and will be deprotonated in a basic aqueous solution, forming a water-soluble carboxylate salt. This property can be exploited to separate the fatty acid from neutral organic byproducts.

-

Acid-Base Extraction Protocol:

-

Initial Quench: After the reaction is complete, carefully quench the reaction mixture by pouring it over a mixture of crushed ice and a dilute strong acid (e.g., 1 M HCl). This will protonate the magnesium carboxylate salt to form the free carboxylic acid.

-

Solvent Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate. The branched fatty acid and any neutral byproducts will be in the organic layer.

-

Base Wash: Wash the organic layer with a dilute basic solution, such as 5% aqueous sodium bicarbonate or sodium carbonate.[13] This will deprotonate the carboxylic acid, forming the sodium carboxylate salt, which will move into the aqueous layer. Neutral byproducts will remain in the organic layer.

-

Isolation of the Fatty Acid: Separate the aqueous layer and carefully acidify it with a strong acid (e.g., concentrated HCl) until the solution is acidic to litmus paper. The protonated fatty acid will precipitate out of the aqueous solution or can be extracted with a fresh portion of organic solvent.

-

Drying and Evaporation: Dry the final organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the crude branched fatty acid.

-

Question 6: My final branched fatty acid product is an oil or a low-melting solid and is difficult to purify by crystallization. What are some alternative purification methods?

Answer:

Purification of branched fatty acids, especially those that are not crystalline at room temperature, can be challenging.

-

Causality: The presence of branches in the fatty acid chain can disrupt the regular packing of molecules in a crystal lattice, leading to lower melting points and difficulty in crystallization.[14]

-

Purification Strategies:

-

Low-Temperature Crystallization: Attempt crystallization from a suitable solvent (e.g., hexane, acetone, or a mixture) at low temperatures (-20 °C to -78 °C).[15]

-

Chromatography: Silica gel column chromatography can be an effective method for purifying fatty acids. A solvent system of hexane with a small percentage of ethyl acetate and a trace of acetic acid (to keep the carboxylic acid protonated) is often effective.

-

Distillation: For volatile branched fatty acids, vacuum distillation can be a viable purification method.

-

Experimental Protocols

Protocol 1: Titration of the Grignard Reagent

It is imperative to know the exact concentration of your Grignard reagent to ensure accurate stoichiometry in your reaction.

-

Accurately weigh approximately 100 mg of diphenylacetic acid into a flame-dried flask equipped with a magnetic stir bar.

-

Under an inert atmosphere (nitrogen or argon), add 5 mL of anhydrous THF and stir until the diphenylacetic acid is dissolved.

-

Slowly add the Grignard solution dropwise from a syringe until a persistent yellow color is observed.

-

Record the volume of the Grignard reagent added. The concentration can be calculated based on the 1:1 stoichiometry with diphenylacetic acid.

Protocol 2: Synthesis of a Branched Fatty Acid via Carboxylation (Example: 2,4-Dimethylhexanoic Acid)

This protocol provides a general procedure for the synthesis of a branched fatty acid using the carboxylation of a Grignard reagent.[10]

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2-bromo-4-methylhexane (1 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the alkyl halide solution to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous diethyl ether.

-

Cool the Grignard solution in an ice bath and slowly transfer it via cannula or a dropping funnel to the dry ice slurry with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for at least one hour.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture over a mixture of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a 5% aqueous sodium bicarbonate solution.

-

Separate the aqueous layer containing the sodium carboxylate and acidify it with concentrated HCl.

-

Extract the acidified aqueous layer with diethyl ether.

-

Dry the final organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,4-dimethylhexanoic acid.

-